
Iso-PPADS (tetrasodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a non-selective antagonist of P2X purinoceptors, which are a type of receptor involved in various physiological processes such as neurotransmission, inflammation, and pain perception . Iso-PPADS (tetrasodium) has been widely used in scientific research to study the role of P2X receptors in different biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Iso-PPADS (tetrasodium) involves the reaction of pyridoxal phosphate with azophenyl-2’,5’-disulfonic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Iso-PPADS (tetrasodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is then purified through crystallization or other separation techniques to achieve the required purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Iso-PPADS (tetrasodium) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the azophenyl and disulfonic acid moieties. These reactions can be influenced by various factors, including the choice of reagents and reaction conditions .
Common Reagents and Conditions:
Substitution Reactions: Iso-PPADS (tetrasodium) can react with nucleophiles such as amines or thiols under mild conditions to form substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Major Products Formed: The major products formed from the reactions of Iso-PPADS (tetrasodium) depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while reactions with thiols can produce thiol-substituted products .
Aplicaciones Científicas De Investigación
Iso-PPADS (tetrasodium) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine :
Chemistry: It is used as a tool to study the chemical properties and reactivity of P2X purinoceptors.
Biology: Iso-PPADS (tetrasodium) is employed to investigate the role of P2X receptors in various biological processes, including neurotransmission, inflammation, and cell signaling.
Mecanismo De Acción
Iso-PPADS (tetrasodium) is often compared with other P2X receptor antagonists such as pyridoxalphosphate-6-azophenyl-2’,5’-disulphonic acid (PPADS) and suramin . While all these compounds share a common mechanism of action, Iso-PPADS (tetrasodium) is unique in its structural features and binding affinity:
PPADS: Similar in structure but differs in the position of the azophenyl group, leading to variations in receptor selectivity and potency.
Comparación Con Compuestos Similares
- Pyridoxalphosphate-6-azophenyl-2’,5’-disulphonic acid (PPADS)
- Suramin
- PPNDS (naphthylazo-6-nitro-4’,8’-disulphonate derivative)
Propiedades
Fórmula molecular |
C14H10N3Na4O12PS2 |
|---|---|
Peso molecular |
599.3 g/mol |
Nombre IUPAC |
tetrasodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-4-8(31(23,24)25)2-3-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 |
Clave InChI |
SDCXIPVOUDBGDK-UHFFFAOYSA-J |
SMILES canónico |
CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)
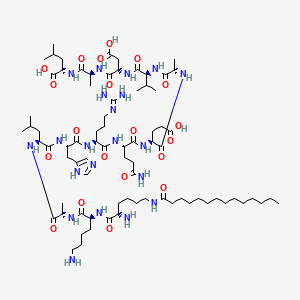
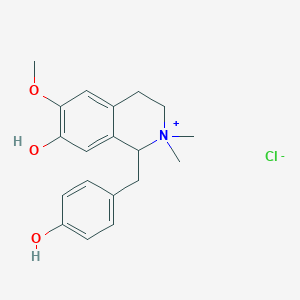
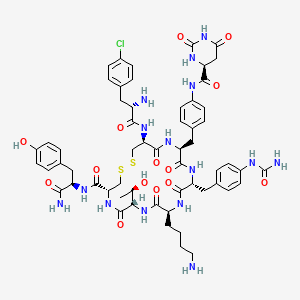
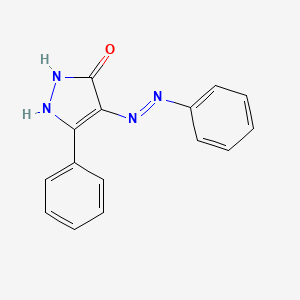


![[1-[9-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]nonyl]piperidin-4-yl] N-[2-(3-chloro-4-hydroxyphenyl)phenyl]carbamate](/img/structure/B12389152.png)


![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)

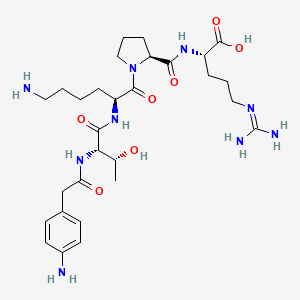
![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
